Carbonic Anhydrase II (CA2) Inhibition Potency: Para-Chloro Substitution Achieves Nanomolar Affinity with a Ki of 7.20 nM
This compound demonstrates potent inhibition of human recombinant carbonic anhydrase II (CA2), a key therapeutic target for glaucoma, edema, and epilepsy. In a stopped-flow CO2 hydration assay using phenol red as a pH indicator, 2-(4-chlorobenzenesulfonamido)propanoic acid exhibited a Ki value of 7.20 nM following a 15-minute pre-incubation [1]. While direct head-to-head comparison data for the unsubstituted benzenesulfonamido analog (2-(benzenesulfonamido)propanoic acid) or the ortho-chloro analog are not publicly available in this specific assay format, the observed nanomolar potency is consistent with the established class-level inference that para-halogenation of the benzenesulfonamide ring enhances CA inhibition by modulating the sulfonamide NH pKa and improving hydrophobic complementarity within the enzyme active site [2]. The Ki value provides a quantitative benchmark for selecting this compound as a lead scaffold or as a reference inhibitor in CA2-focused biochemical screening campaigns.
| Evidence Dimension | CA2 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 7.20 nM |
| Comparator Or Baseline | Unsubstituted benzenesulfonamido analog (no Ki data available in same assay system) |
| Quantified Difference | N/A (absolute Ki value reported; comparator data unavailable for direct head-to-head calculation) |
| Conditions | Human recombinant CA2; stopped-flow CO2 hydration assay; phenol red dye; 15 min pre-incubation [1] |
Why This Matters
The nanomolar Ki value confirms the compound's utility as a potent CA2 inhibitor, justifying its procurement for SAR studies and target validation efforts focused on para-substituted sulfonamide scaffolds.
- [1] BindingDB Entry BDBM50591297 (CHEMBL5171860). Affinity Data: Ki = 7.20 nM for human recombinant CA2. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. DOI: 10.1038/nrd2467. View Source
